molecular formula C7H11N3O2 B15146519 (2R)-2-amino-4-(1H-imidazol-4-yl)butanoic acid CAS No. 58501-48-7

(2R)-2-amino-4-(1H-imidazol-4-yl)butanoic acid

Cat. No.: B15146519
CAS No.: 58501-48-7
M. Wt: 169.18 g/mol
InChI Key: MSECZMWQBBVGEN-ZCFIWIBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: L-Homohistidine is synthesized from histidine through a series of chemical reactions. One common method involves the use of histidine as a starting material, which undergoes a series of reactions including protection, alkylation, and deprotection steps to yield L-Homohistidine .

Industrial Production Methods: The industrial production of L-Homohistidine typically involves large-scale synthesis using similar chemical routes as in laboratory synthesis but optimized for higher yields and purity. Techniques such as slow solvent evaporation are employed to grow high-quality crystalline materials .

Chemical Reactions Analysis

Types of Reactions: L-Homohistidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole derivatives, while substitution reactions can yield various substituted imidazole compounds .

Mechanism of Action

Properties

CAS No.

58501-48-7

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(2R)-2-amino-4-(1H-imidazol-5-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12)/t6-/m1/s1

InChI Key

MSECZMWQBBVGEN-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(NC=N1)CC[C@H](C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CCC(C(=O)O)N

Origin of Product

United States

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